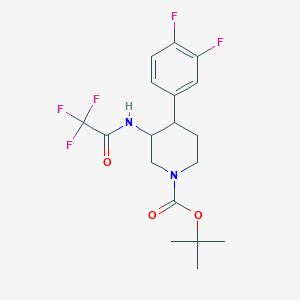
tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step usually involves a substitution reaction where a difluorophenyl group is introduced to the piperidine ring.
Addition of the Trifluoroacetamido Group: This is typically done through an acylation reaction using trifluoroacetic anhydride or similar reagents.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to stabilize the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the trifluoroacetamido group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and cellular processes.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group and difluorophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3,4-difluorophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(trifluoroacetamido)piperidine-1-carboxylate
- tert-Butyl 4-(3,4-difluorophenyl)-3-amino-piperidine-1-carboxylate
Uniqueness
What sets tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate apart from similar compounds is the combination of the trifluoroacetamido group and the difluorophenyl group on the piperidine ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21F5N2O3 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
tert-butyl 4-(3,4-difluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H21F5N2O3/c1-17(2,3)28-16(27)25-7-6-11(10-4-5-12(19)13(20)8-10)14(9-25)24-15(26)18(21,22)23/h4-5,8,11,14H,6-7,9H2,1-3H3,(H,24,26) |
InChI Key |
DTLRCSBKNDBJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)NC(=O)C(F)(F)F)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















